(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester

Descripción

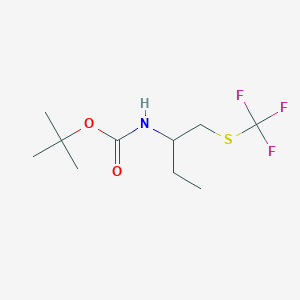

(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester is a synthetic carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group and a propyl chain substituted with a trifluoromethylsulfanylmethyl moiety. The sulfanylmethyl (-SCH₂-) linker may influence steric bulk and reactivity, making this compound of interest in medicinal chemistry and agrochemical research.

Propiedades

Fórmula molecular |

C10H18F3NO2S |

|---|---|

Peso molecular |

273.32 g/mol |

Nombre IUPAC |

tert-butyl N-[1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |

InChI |

InChI=1S/C10H18F3NO2S/c1-5-7(6-17-10(11,12)13)14-8(15)16-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |

Clave InChI |

FGEBZDHZUBWRBL-UHFFFAOYSA-N |

SMILES canónico |

CCC(CSC(F)(F)F)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (1-Trifluorometilsulfanilmetil-propil)-ácido carbámico éster tert-butílico generalmente implica los siguientes pasos:

Formación del grupo trifluorometilsulfanil: Esto se puede lograr mediante la reacción de un precursor adecuado con cloruro de trifluorometilsulfenilo en condiciones controladas.

Unión a la cadena propílica: El grupo trifluorometilsulfanil se une entonces a una cadena propílica mediante reacciones de sustitución nucleófila.

Formación de carbamato: El paso final implica la reacción del intermedio con cloroformato de tert-butilo para formar el ácido carbámico éster tert-butílico.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala, asegurando un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH, es crucial para una producción eficiente.

Tipos de reacciones:

Oxidación: El grupo trifluorometilsulfanil puede sufrir oxidación para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo trifluorometilsulfanil en un grupo trifluorometilo.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo trifluorometilsulfanil es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Oxidación: Formación de trifluorometilsulfoxidos o trifluorometilsulfonas.

Reducción: Formación de derivados trifluorometilo.

Sustitución: Formación de carbamatos o tioles sustituidos.

Química:

Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas, mejorando la reactividad y selectividad de los catalizadores.

Síntesis: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Biología:

Inhibición enzimática: El compuesto puede actuar como inhibidor de ciertas enzimas, lo que lo hace útil en estudios bioquímicos.

Medicina:

Desarrollo de fármacos: Debido a su estabilidad metabólica y lipofilia, se está explorando como un posible candidato a fármaco para diversas aplicaciones terapéuticas.

Industria:

Ciencia de los materiales: Las propiedades únicas del compuesto lo hacen adecuado para el desarrollo de materiales avanzados con funcionalidades específicas.

Mecanismo De Acción

El mecanismo por el cual (1-Trifluorometilsulfanilmetil-propil)-ácido carbámico éster tert-butílico ejerce sus efectos implica interacciones con objetivos moleculares como enzimas o receptores. El grupo trifluorometilsulfanil mejora la afinidad de unión y la especificidad del compuesto, lo que lleva a una modulación eficaz de las vías biológicas. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.

Compuestos similares:

Trifluorometilsulfonamidas: Estos compuestos también contienen el grupo trifluorometilsulfanil y exhiben propiedades similares.

Trifluorometilcetonas: Estos compuestos comparten el grupo trifluorometilo pero difieren en sus grupos funcionales y reactividad.

Singularidad: (1-Trifluorometilsulfanilmetil-propil)-ácido carbámico éster tert-butílico destaca por su combinación del grupo trifluorometilsulfanil con un éster carbámico, proporcionando un conjunto único de propiedades como una lipofilia mejorada, estabilidad metabólica y potencial para diversas aplicaciones en diversos campos.

Comparación Con Compuestos Similares

Substituent-Driven Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethylsulfanylmethyl group in the target compound introduces strong electron-withdrawing effects, which may reduce nucleophilic susceptibility at the carbamate carbonyl, enhancing stability under acidic conditions . The benzyl-3-chloro-2-hydroxy-propyl substituent in tert-butyl (1S,2S)-(1-benzyl-3-chloro-2-hydroxy-propyl)carbamate () combines steric bulk, polarity (via -OH and -Cl), and chirality, which could impact biological activity and synthetic accessibility .

Steric Effects :

- The isopropyl-piperidin-4-ylmethyl group in tert-butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate () introduces significant steric hindrance due to the piperidine ring and branched alkyl chain, likely affecting binding affinity in receptor-targeted applications .

- The target compound’s trifluoromethylsulfanylmethyl-propyl chain may balance moderate steric bulk with enhanced lipophilicity, a critical factor in membrane permeability .

Data Table: Comparative Analysis of Tert-Butyl Carbamate Derivatives

Research Findings and Implications

- Stability and Reactivity : Fluorinated analogs like the target compound are expected to exhibit superior chemical stability compared to formyl- or hydroxy-substituted derivatives due to the CF₃ group’s inductive effects .

- Synthetic Challenges : Introducing sulfanylmethyl groups may require specialized thiol-ene coupling or nucleophilic substitution conditions, contrasting with the epoxide-based strategies used in .

- Biological Activity : The combination of trifluoromethyl and sulfanylmethyl groups could synergize antiviral or antifungal activity, though empirical validation is needed.

Actividad Biológica

(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester is a compound of interest in pharmaceutical and biochemical research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H18F3NO3

- Molecular Weight : 257.25 g/mol

- CAS Number : 1208079-37-1

- Purity : ≥97%

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and altering pharmacokinetics.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing the synthesis or degradation of critical biomolecules.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : In vitro assays indicate that it may exhibit cytotoxic effects on specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Study :

- Anti-inflammatory Research :

- Cancer Cell Line Study :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound's unique trifluoromethylthio group enhances its biological and physicochemical properties. This feature is crucial for drug design, as it can improve metabolic stability and bioactivity compared to non-fluorinated counterparts.

Potential Pharmacological Uses

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that organofluorine compounds can modulate enzyme activities, making them candidates for therapeutic agents targeting diseases such as cancer and autoimmune disorders.

- Antimicrobial Activity : Some studies suggest that compounds with trifluoromethylthio groups exhibit antimicrobial properties, potentially leading to the development of new antibiotics or antifungal agents.

- Neurological Applications : There is emerging interest in the use of this compound for neurological conditions due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Organic Synthesis Applications

The versatility of (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester in organic synthesis is notable:

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

- Modification of Biological Molecules : The compound can be utilized to modify existing biologically active molecules, enhancing their efficacy or reducing side effects through structural alterations .

Case Study 1: Synthesis of Fluorinated Derivatives

A study demonstrated the successful synthesis of fluorinated derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity against specific cancer cell lines, indicating potential for therapeutic development .

Case Study 2: Antimicrobial Screening

In another investigation, researchers screened a series of compounds derived from this carbamate for antimicrobial activity. The results showed promising efficacy against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Data Tables

| Application | Activity Type | Notes |

|---|---|---|

| Enzyme Inhibition | Therapeutic potential | Modulates metabolic pathways |

| Antimicrobial | Antibacterial activity | Effective against multiple strains |

| Neurological | CNS penetration | Potential for treating neurological disorders |

Q & A

Basic: What are the established methods for introducing the tert-butyl carbamate (Boc) protecting group in amino acid derivatives?

Answer:

The tert-butyl carbamate group is introduced via condensation reactions using tert-butanol with strong acid catalysts (e.g., conc. H2SO4) or tert-butylating agents like di-tert-butyl dicarbonate (Boc2O) . For free amino acids insoluble in organic solvents, acid salts (e.g., trifluoroacetic acid, TFA) enhance solubility and act as catalysts. However, TFA’s weak acidity may limit tert-butyl cation generation, necessitating stronger acids like bis(trifluoromethanesulfonyl)imide for improved yields .

Advanced: How can solubility challenges of amino acids in organic solvents be mitigated during Boc protection?

Answer:

Forming salts with fluorinated acids (e.g., TFA) increases solubility in tert-butyl acetate (t-BuOAc), but weak acidity may reduce reaction efficiency. Alternative strategies include:

- Using stronger Brønsted acids (e.g., bis(trifluoromethanesulfonyl)imide) to enhance tert-butyl cation formation.

- Optimizing solvent systems (e.g., DMF or acetonitrile) for polar intermediates.

- Pre-forming amino acid salts with hydrophobic counterions (e.g., diphenyl phosphate) to improve organic-phase compatibility .

Basic: What spectroscopic techniques confirm the structure of tert-butyl carbamate derivatives?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies Boc group signals (e.g., tert-butyl protons at δ ~1.4 ppm) and backbone stereochemistry .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns .

- Optical rotation ([α]D) : Validates chiral center integrity (e.g., [α]D = +32.4 for specific stereoisomers) .

Advanced: What strategies achieve stereochemical control in chiral Boc-protected intermediates?

Answer:

- Asymmetric catalysis : Chiral Brønsted acids or organocatalysts (e.g., in asymmetric Mannich reactions) enable enantioselective synthesis of β-amino carbonyl derivatives .

- Epoxide ring-opening : Stereospecific nucleophilic attack on epoxides (e.g., using i-BuNH2) retains configuration, as seen in (1R,2S)-configured carbamates .

- Chromatographic resolution : HPLC with chiral columns separates diastereomers post-synthesis .

Basic: What stability considerations apply to Boc-protected intermediates under reaction conditions?

Answer:

- Acid sensitivity : Boc groups are stable to nucleophiles and reductants but cleaved under strong acids (e.g., HCl/dioxane) .

- Thermal stability : Avoid prolonged heating >100°C to prevent decomposition.

- Storage : Store at room temperature in inert, anhydrous conditions to prevent hydrolysis .

Advanced: How can conflicting yield data in Boc protection reactions be systematically resolved?

Answer:

- Parameter screening : Vary acid strength, solvent polarity, and temperature (e.g., ’s Table 1 shows TFA vs. TsOH yields).

- Kinetic profiling : Monitor reaction progress via TLC or in-situ NMR to identify premature termination.

- Control experiments : Compare solubility of amino acid salts and tert-butyl cation generation rates across acid catalysts .

Basic: What safety protocols are recommended for handling Boc derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of organic vapors.

- Spill management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .

Advanced: What mechanistic role do acids play in Boc protection of free amino acids?

Answer:

Acids serve dual roles:

- Solubilization : Protonate amino acids to form organic-soluble salts (e.g., H3N<sup>+</sup>-R-CO2H·X<sup>−</sup>) .

- Catalysis : Generate tert-butyl cations (t-Bu<sup>+</sup>) from t-BuOAc via protonation, enabling nucleophilic attack by the carboxylate .

Basic: How does the Boc group influence the parent molecule’s physicochemical properties?

Answer:

- Hydrophobicity : Increases logP, enhancing membrane permeability.

- Steric shielding : Protects reactive sites (e.g., amines) from undesired side reactions.

- Crystallinity : Facilitates purification via recrystallization due to defined melting points .

Advanced: How are multi-step syntheses of trifluoromethyl-containing Boc derivatives optimized?

Answer:

- Stepwise protection : Introduce trifluoromethylsulfanyl groups before Boc protection to avoid acid-sensitive side reactions.

- Oxidative stability : Use mild oxidizing agents (e.g., H2O2/AcOH) for sulfide-to-sulfone conversions without Boc cleavage .

- Purification : Employ flash chromatography with fluorinated silica gel to separate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.